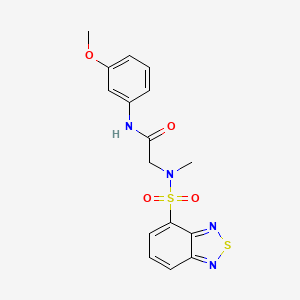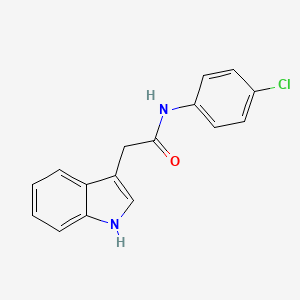
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide, also known as GSK-J4, is a small molecule inhibitor that targets the lysine-specific demethylase 1 (LSD1) and its closely related homologue, LSD2. GSK-J4 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide targets LSD1 and LSD2, which are enzymes that play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins. By inhibiting LSD1 and LSD2, this compound can modulate the expression of genes involved in various cellular processes, including differentiation, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and inhibit proliferation in cancer cells by modulating the expression of genes involved in these processes. In addition, this compound has been demonstrated to suppress the production of pro-inflammatory cytokines in macrophages and monocytes, indicating its potential as an anti-inflammatory agent. This compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide is its specificity for LSD1 and LSD2, which reduces the risk of off-target effects. However, this compound has relatively low potency compared to other LSD1 inhibitors, which may limit its effectiveness in certain applications. In addition, this compound has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide. One area of interest is the development of more potent analogs of this compound that can overcome its relatively low potency. Another potential direction is the investigation of this compound in combination with other therapies, such as chemotherapy, to enhance its effectiveness in cancer treatment. In addition, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative disorders.
Métodos De Síntesis
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide can be synthesized using a multistep process involving the reaction of 3-chlorophenyl isocyanate with methylamine, followed by the coupling of the resulting intermediate with quinoline-8-sulfonyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, this compound has been shown to induce differentiation and inhibit proliferation in various cancer cell lines, including acute myeloid leukemia, neuroblastoma, and prostate cancer. Inflammation is another area where this compound has shown promise, with studies demonstrating its ability to suppress the production of pro-inflammatory cytokines in macrophages and monocytes. This compound has also been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of LSD1, which has been implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-22(12-17(23)21-15-8-3-7-14(19)11-15)26(24,25)16-9-2-5-13-6-4-10-20-18(13)16/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHJKBJWHOKSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-benzylpiperidin-1-yl)carbonyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B7478723.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)
![N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478736.png)
![3-(2-fluorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478741.png)

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)